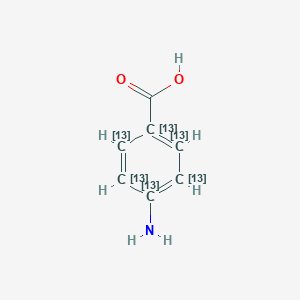
4-Aminobenzoic Acid-13C6
Overview
Description
4-Aminobenzoic Acid-13C6, also known as PABA-13C6, is the 13C-labeled version of 4-Aminobenzoic acid . It is an intermediate in the synthesis of folate by bacteria, plants, and fungi . It is widely distributed in nature as a B complex factor .
Synthesis Analysis
4-Aminobenzoic acid is an essential vitamin for many human pathogens and is used as a starting material for the preparation of folate . It is synthesized and utilized as a substrate for the synthesis of folic acid in many bacterial species, yeasts, and plants .Molecular Structure Analysis
The molecular formula of 4-Aminobenzoic Acid-13C6 is C7H7NO2 . The IUPAC name is 4-amino (1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid . The molecular weight is 143.092 g/mol .Chemical Reactions Analysis
4-Aminobenzoic acid is an intermediate in the synthesis of folate by bacteria, plants, and fungi . It is also a coenzyme for a number of hydroxylation reactions .Physical And Chemical Properties Analysis
The molecular weight of 4-Aminobenzoic Acid-13C6 is 143.092 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 1 . The Exact Mass and Monoisotopic Mass are 143.06780748 g/mol .Scientific Research Applications
Coenzyme Q6 Biosynthesis in Saccharomyces cerevisiae
4-Aminobenzoic acid-13C6 is significant in the study of coenzyme Q (ubiquinone or Q) biosynthesis, especially in the yeast Saccharomyces cerevisiae. Marbois et al. (2010) explored the role of para-aminobenzoic acid (pABA) as a precursor in Q biosynthesis. They demonstrated that a hexaprenylated form of pABA, including its stable 13C6-isotope variant, is prenylated in yeast, contributing to the formation of coenzyme Q (Marbois et al., 2010).
Role in Coenzyme Q Biosynthesis in Various Organisms
Further research by Xie et al. (2015) indicated that 4-Aminobenzoic acid-13C6 is not utilized as a ring precursor in Q biosynthesis by E. coli or mammalian cells, unlike in S. cerevisiae. This study employed 13C6-ring-labeled compounds, including 13C6-4HB and 13C6-pABA, to investigate their role as aromatic ring precursors in Q biosynthesis across different organisms (Xie et al., 2015).
Interaction with Alkali Metals
Świsłocka et al. (2006) investigated the influence of various alkali metals on the electronic system of 4-aminobenzoic acid. Their study, which included spectroscopic analysis and theoretical calculations, provided insights into the molecular structure of 4-aminobenzoic acid salts with alkali metals, including their vibrational and NMR spectra (Świsłocka et al., 2006).
Electrochemical Sensing Applications
Yang et al. (2012) explored the use of 4-Aminobenzoic acid in the modification of glassy carbon electrodes for sensing applications, such as for paracetamol. Their study highlighted the potential of 4-Aminobenzoic acid in enhancing the stability and reusability of electrochemical sensors (Yang et al., 2012).
Immunological Detection
Shi et al. (2020) utilized 4-aminobenzoic acid in developing an electrochemical immunosensor for aflatoxin B1. This study showed how 4-aminobenzoic acid-reduced graphene oxide nanocomposites can be used in biosensor technology, highlighting its role in enhancing the detection of specific substances (Shi et al., 2020).
Safety And Hazards
Future Directions
Further investigation is needed to evaluate the safety and efficacy of 4-Aminobenzoic Acid-13C6 derivatives in clinical investigations and better understand the specific mechanism of action revealed by these compounds .
Relevant Papers One relevant paper discusses the electrophilic and nucleophilic reactions of benzocaine, a compound similar to 4-Aminobenzoic Acid-13C6, to construct a library of benzocaine derivatives . These derivatives have promising features that could be correlated with their biological activities .
properties
IUPAC Name |
4-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYNCZNDIQEVRV-IDEBNGHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.092 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminobenzoic Acid-13C6 | |
CAS RN |
161406-19-5 | |
| Record name | 161406-19-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,4S)-3,4-Bis{[4-(benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one](/img/structure/B139886.png)
![4-{[4-(Benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one](/img/structure/B139890.png)


![(3Ar,6aS)-6-propan-2-yloxyspiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one](/img/structure/B139896.png)



![(3aR,6R,6aR)-6-(hydroxymethyl)spiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one](/img/structure/B139903.png)




